N-(1,3-benzothiazol-5-yl)-3-nitrobenzamide
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Overview
Description
N-(1,3-benzothiazol-5-yl)-3-nitrobenzamide is a compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzothiazol-5-yl)-3-nitrobenzamide can be achieved through various synthetic pathways. One common method involves the coupling of 2-amino benzothiazole with 3-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane or chloroform under reflux conditions .
Industrial Production Methods
Industrial production of benzothiazole derivatives often involves multi-step processes that include diazo-coupling, Knoevenagel condensation, Biginelli reaction, and molecular hybridization techniques. These methods are optimized for large-scale production to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(1,3-benzothiazol-5-yl)-3-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzothiazole ring can undergo electrophilic substitution reactions, particularly at the C-2 position.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form Schiff bases.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Electrophiles such as halogens, in the presence of a Lewis acid catalyst.
Condensation: Aldehydes or ketones, in the presence of an acid or base catalyst.
Major Products Formed
Reduction: Formation of N-(benzo[d]thiazol-5-yl)-3-aminobenzamide.
Substitution: Formation of various substituted benzothiazole derivatives.
Condensation: Formation of Schiff bases.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anti-tubercular agent and its ability to inhibit certain enzymes.
Industry: Utilized in the development of new materials with specific properties, such as dyes and pigments.
Mechanism of Action
The mechanism of action of N-(1,3-benzothiazol-5-yl)-3-nitrobenzamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the enzyme O-GlcNAcase, which is involved in the modification of proteins through glycosylation. This inhibition can lead to the accumulation of glycosylated proteins, affecting various cellular processes .
Comparison with Similar Compounds
N-(1,3-benzothiazol-5-yl)-3-nitrobenzamide can be compared with other benzothiazole derivatives such as:
N-(benzo[d]thiazol-2-yl)-2-phenylbenzamide: Similar structure but different substitution pattern, leading to varied biological activities.
N-(6-chlorobenzo[d]thiazol-2-yl)-3-nitrobenzamide: Contains a chlorine atom, which can influence its reactivity and biological properties.
N-(benzo[d]thiazol-2-yl)-2-(piperidin-1-yl)benzamide: Contains a piperidine moiety, which can enhance its solubility and bioavailability.
These comparisons highlight the uniqueness of this compound in terms of its specific substitution pattern and the resulting biological activities.
Properties
IUPAC Name |
N-(1,3-benzothiazol-5-yl)-3-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9N3O3S/c18-14(9-2-1-3-11(6-9)17(19)20)16-10-4-5-13-12(7-10)15-8-21-13/h1-8H,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJDYUMOXAOWFCA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NC2=CC3=C(C=C2)SC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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